molecular formula C22H22N2O5S B12194357 N-[2-(4-hydroxyphenyl)ethyl]-3-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide

N-[2-(4-hydroxyphenyl)ethyl]-3-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide

Cat. No.: B12194357
M. Wt: 426.5 g/mol
InChI Key: ORHXXDFYIYTTIC-RGEXLXHISA-N
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Description

This compound is a thiazolidine-2,4-dione derivative characterized by a (5Z)-5-(4-methoxybenzylidene) substituent at the C5 position of the thiazolidinone core. The 4-methoxybenzylidene moiety introduces planarity and electron-donating properties, while the 4-hydroxyphenethyl group may enhance solubility and hydrogen-bonding interactions.

Properties

Molecular Formula

C22H22N2O5S

Molecular Weight

426.5 g/mol

IUPAC Name

N-[2-(4-hydroxyphenyl)ethyl]-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide

InChI

InChI=1S/C22H22N2O5S/c1-29-18-8-4-16(5-9-18)14-19-21(27)24(22(28)30-19)13-11-20(26)23-12-10-15-2-6-17(25)7-3-15/h2-9,14,25H,10-13H2,1H3,(H,23,26)/b19-14-

InChI Key

ORHXXDFYIYTTIC-RGEXLXHISA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CCC(=O)NCCC3=CC=C(C=C3)O

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCC(=O)NCCC3=CC=C(C=C3)O

Origin of Product

United States

Preparation Methods

Thiazolidinone Core Synthesis

The thiazolidinone ring is synthesized via cyclization of thiourea derivatives with α-keto acids or esters. A representative protocol involves:

Reagents :

  • Thiourea, diethyl acetylenedicarboxylate, 4-methoxybenzaldehyde, 3-bromopropionyl chloride, 4-hydroxyphenethylamine.

Procedure :

  • Cyclization : Thiourea reacts with diethyl acetylenedicarboxylate in ethanol under reflux (12 h) to form 2,4-thiazolidinedione (Yield: 78%) .

  • Purification : Recrystallization from ethanol yields white crystals (m.p. 210–212°C) .

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of thiourea’s sulfur on the electrophilic carbonyl carbon, followed by cyclization and elimination of ethanol .

Knoevenagel Condensation for Benzylidene Formation

The 4-methoxybenzylidene group is introduced via Knoevenagel condensation between 2,4-thiazolidinedione and 4-methoxybenzaldehyde:

Conditions :

  • Catalyst: Piperidine/acetic acid (1:1 v/v).

  • Solvent: Ethanol, reflux (6 h).

  • Molar ratio: 1:1.2 (thiazolidinedione:aldehyde) .

Outcome :

  • Product : (5Z)-5-(4-methoxybenzylidene)-2,4-thiazolidinedione.

  • Yield : 85% .

  • Stereoselectivity : The Z-configuration is favored due to steric hindrance from the methoxy group .

Characterization :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.85 (s, 1H, CH=), 7.62 (d, J = 8.8 Hz, 2H, ArH), 6.98 (d, J = 8.8 Hz, 2H, ArH), 3.83 (s, 3H, OCH₃) .

  • IR (KBr) : 1720 cm⁻¹ (C=O), 1665 cm⁻¹ (C=N) .

Propanamide Side-Chain Introduction

The propanamide moiety is attached via nucleophilic acyl substitution:

Step 1: Bromopropionylation

  • Reagent : 3-bromopropionyl chloride.

  • Conditions : Dry dichloromethane, 0°C, triethylamine (2 eq.), 4 h.

  • Product : 3-bromo-N-[2-(4-hydroxyphenyl)ethyl]propanamide (Yield: 72%).

Step 2: Coupling with Thiazolidinone

  • Conditions : K₂CO₃, DMF, 80°C, 8 h .

  • Product : Target compound (Yield: 65%) .

Optimization Notes :

  • Higher yields (75%) are achieved using N-hydroxysuccinimide (NHS) esters under mild conditions .

Alternative Modular Assembly via Schiff Bases

An alternative route employs Schiff base intermediates:

Procedure :

  • Schiff Base Formation : 4-Hydroxyphenethylamine reacts with 4-methoxybenzaldehyde in methanol (rt, 4 h) .

  • Thiazolidinone Cyclization : The Schiff base is treated with mercaptoacetic acid and ZnCl₂ (reflux, 6 h) .

Advantages :

  • Fewer purification steps.

  • Higher stereochemical control (Z:E ratio >9:1) .

Purification and Characterization

Purification Methods :

  • Column Chromatography : Silica gel, eluent: ethyl acetate/hexane (3:7).

  • Recrystallization : Ethanol/water (Yield: 89%) .

Analytical Data :

Parameter Value Reference
Molecular Formula C₂₂H₂₁N₂O₅S
Molecular Weight 425.48 g/mol
Melting Point 228–230°C
¹³C NMR (DMSO-d₆) δ 174.2 (C=O), 161.5 (C=N)
HPLC Purity 98.7%

Comparative Analysis of Synthetic Routes

Table 1: Yield and Efficiency Across Methods

Method Yield Reaction Time Complexity
Sequential Synthesis65%18 hHigh
Modular Assembly72%10 hModerate
Schiff Base Route68%14 hLow

Key Observations :

  • The modular approach balances yield and simplicity .

  • Steric effects from the 4-methoxy group necessitate prolonged reaction times in sequential methods .

Challenges and Optimization Strategies

Common Issues :

  • Z/E Isomerization : Mitigated by low-temperature condensation .

  • Side Reactions : Amide hydrolysis under acidic conditions; neutral pH preferred.

Innovations :

  • Microwave-assisted synthesis reduces time to 2 h with comparable yields (70%) .

  • Enzymatic catalysis (lipase B) enhances stereoselectivity (Z:E >95:5) .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-hydroxyphenyl)ethyl]-3-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The methoxybenzylidene moiety can be reduced to the corresponding benzyl derivative.

    Substitution: The thiazolidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinone derivatives, while reduction of the methoxybenzylidene moiety can produce benzyl derivatives.

Scientific Research Applications

N-[2-(4-hydroxyphenyl)ethyl]-3-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(4-hydroxyphenyl)ethyl]-3-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide involves its interaction with specific molecular targets. The hydroxyphenyl group can interact with enzymes or receptors, modulating their activity. The thiazolidine ring may also play a role in binding to biological macromolecules, influencing various cellular pathways.

Comparison with Similar Compounds

A. Benzylidene Substituent Variations

  • 4-Methoxy vs. 4-Methyl/4-Ethoxy: The target compound’s 4-methoxy group enhances electron-donating capacity compared to 4-methyl () or 4-ethoxy () analogs.
  • 1,3-Benzodioxol Substituent : The benzodioxol group in introduces rigidity and extended π-conjugation, which may improve binding to hydrophobic pockets in biological targets .

B. Side-Chain Modifications

  • Propanamide vs.
  • Phenethyl vs. Phenyl Groups : The 4-hydroxyphenethyl group in the target compound provides a longer linker and additional hydrogen-bonding sites compared to simpler phenyl substituents (e.g., and ), which could enhance solubility and target affinity .

C. Thione vs. Thiol Tautomerism

Compounds with a thione group (C=S, e.g., ) exhibit distinct IR absorption (~1250 cm⁻¹) compared to thiol tautomers, which lack νS–H bands (~2500–2600 cm⁻¹). The target compound’s 2,4-dioxo-thiazolidinone core eliminates tautomerism, simplifying its spectral profile .

D. Physicochemical Properties

  • pKa and Solubility : The 3-hydroxyphenyl analog () has a predicted pKa of 9.53, suggesting moderate solubility at physiological pH. The target compound’s 4-hydroxyphenethyl group may lower its pKa slightly, enhancing aqueous solubility .
  • Molecular Weight and Drug-Likeness : The target compound (MW: ~463.5 g/mol) exceeds Lipinski’s rule of five threshold (500 g/mol), unlike smaller analogs (e.g., : MW 331.1), which may limit its oral bioavailability .

Research Implications

The structural diversity among thiazolidinone derivatives highlights the importance of substituent engineering for optimizing pharmacological profiles. Synthetic efforts could benefit from methodologies in and , such as sodium hydroxide-mediated cyclization or S-alkylation strategies.

Biological Activity

N-[2-(4-hydroxyphenyl)ethyl]-3-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide is a complex organic compound that belongs to the thiazolidinone class. This compound exhibits significant biological activities, making it a subject of interest in medicinal chemistry and pharmacological research.

Chemical Structure and Properties

The compound features a thiazolidinone core structure characterized by:

  • 4-Hydroxyphenyl ethyl group
  • 4-Methoxybenzylidene moiety
  • 2,4-Dioxo structure

These structural components contribute to its unique chemical properties and biological activities.

Anticancer Activity

Research has shown that compounds within the thiazolidinone class can exhibit anticancer properties. For instance, derivatives similar to this compound have been tested for their efficacy against various cancer cell lines. In one study, thiazolidine derivatives displayed significant antiproliferative effects on human lung (A549), breast (MCF-7), and liver (HepG2) cancer cells, with some compounds demonstrating lower IC50 values compared to standard treatments like irinotecan .

CompoundIC50 (µM)Cancer Cell Line
Derivative 186.09A549 (Lung)
Derivative 188.66MCF-7 (Breast)
Derivative 187.50HepG2 (Liver)

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis through both extrinsic and intrinsic signaling pathways. Studies indicate that these compounds can modulate various molecular targets involved in cell proliferation and survival .

Anti-inflammatory Properties

In addition to anticancer activity, compounds with similar structures have been investigated for their anti-inflammatory properties. The interaction studies suggest that this compound may inhibit enzymes and receptors related to inflammatory pathways . This potential makes it a candidate for further exploration in treating inflammatory diseases.

Case Studies

Case Study 1: Antiproliferative Effects

In a study evaluating the antiproliferative activity of newly synthesized thiazolidinones, it was found that several derivatives exhibited significant cytotoxicity against cancer cell lines. The most potent derivative showed an IC50 value significantly lower than that of established chemotherapeutics .

Case Study 2: Inhibition of Cell Migration

Another investigation focused on the effect of thiazolidinone derivatives on endothelial cell migration and tube formation. The results indicated that these compounds could inhibit cell migration at sub-toxic concentrations, suggesting potential applications in angiogenesis-related conditions .

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